3-(4-ethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c1-2-22-13-9-7-12(8-10-13)17-15-11-19-16-6-4-3-5-14(16)18(15)21-20-17/h3-11H,2H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSLXLVRNCAXKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC3=C2C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethoxyphenylhydrazine with 2-chloroquinoline in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
Anticancer Applications
Research has demonstrated that compounds within the pyrazolo[4,3-c]quinoline family, including 3-(4-ethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline, exhibit significant anticancer properties.
- Mechanisms of Action : These compounds induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle checkpoints.
- Cell Lines Tested : Studies have shown efficacy against multiple cancer cell lines such as breast (MDA-MB-231), ovarian, and leukemia cells, with some derivatives achieving GI50 values as low as 0.1 μM, indicating potent anticancer activity .
Case Study: Anticancer Efficacy
In a study involving xenograft models, treatment with pyrazolo[4,3-c]quinoline derivatives resulted in significant tumor growth inhibition compared to control groups. This highlights the potential of these compounds as therapeutic agents in oncology.
Anti-inflammatory Properties
The anti-inflammatory effects of this compound have been substantiated through several studies:
- Nitric Oxide Inhibition : The compound has been shown to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression in LPS-induced RAW 264.7 cells.
- IC50 Values : Related compounds have demonstrated IC50 values for nitric oxide inhibition as low as 0.39 μM, indicating strong anti-inflammatory potential .
Therapeutic Potential in Chemotherapy-Induced Diarrhea
Recent patents highlight the use of pyrazolo[4,3-c]quinoline derivatives as β-glucuronidase inhibitors to prevent chemotherapy-induced diarrhea (CID).
- Mechanism : By inhibiting microbiota β-glucuronidase activity, these compounds can mitigate the side effects of chemotherapy drugs like CPT-11.
- Clinical Implications : This application positions this compound as a potential adjuvant therapy to enhance the efficacy of cancer treatments while reducing adverse effects .
Summary of Biological Activities
| Activity Type | IC50 Values (μM) | Remarks |
|---|---|---|
| Anticancer | <0.1 | Potent against various cancer cell lines |
| Anti-inflammatory | 0.39 | Significant inhibition of NO production |
| β-glucuronidase Inhibition | N/A | Potential application in CID prevention |
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Key Structural and Functional Differences
The bioactivity of pyrazolo[4,3-c]quinolines is highly dependent on substituent patterns. Below is a comparison of 3-(4-ethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline with close analogs:
Critical Observations
- Electron-Donating vs. Electron-Withdrawing Groups : The 4-ethoxyphenyl group (electron-donating) may improve membrane permeability compared to electron-withdrawing groups like nitro (e.g., 3-nitrophenyl in ). However, nitro groups enhance binding affinity in some cases due to polar interactions .
- Amino vs. Ethoxy Substituents: Amino derivatives (e.g., 2i, 2m) exhibit stronger NO inhibition (IC₅₀ < 0.5 µM) than ethoxy-substituted analogs, likely due to hydrogen bonding with iNOS .
- Fluorine Substitution: Fluorine at the 8-position () or quinoline core () increases metabolic stability and bioavailability but may reduce aqueous solubility .
Pyrazolo[3,4-b]quinoline Analogs
Pyrazolo[3,4-b]quinolines differ in ring fusion (pyrazole fused at 3,4-b positions of quinoline), leading to distinct pharmacological profiles:
Structural Impact on Activity
- Ring Fusion Differences: Pyrazolo[4,3-c]quinolines exhibit stronger anti-inflammatory effects compared to [3,4-b] analogs, likely due to better alignment with iNOS active sites .
- Synthetic Accessibility: Pyrazolo[3,4-b]quinolines are often synthesized via microwave-assisted methods with InCl₃ catalysis, whereas [4,3-c] derivatives require reductive cyclization .
QSAR Insights and Trends
Quantitative structure-activity relationship (QSAR) studies highlight:
- 3-Position Substituents: Bulky or polar groups (e.g., 4-hydroxyphenylamino in 2i) enhance NO inhibition by 2–3 fold compared to smaller substituents like ethoxy .
- Quinoline Core Modifications: Fluorination at the 6- or 8-positions () improves CNS penetration but may reduce COX-2 selectivity .
Biological Activity
3-(4-ethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and inflammation. This compound's unique structure, characterized by the ethoxyphenyl substituent, influences its interactions with various biological targets, making it a subject of ongoing research.
The biological activity of this compound primarily involves its role as an inhibitor of specific kinases, notably FLT3 and haspin kinases. These kinases are crucial in the proliferation and survival of cancer cells, particularly in acute myeloid leukemia (AML) . The compound's pyrazolo[4,3-c]quinoline core allows it to act as a hinge binder to these kinases, effectively modulating their activity and thereby exerting anticancer effects .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through its action on FLT3 and haspin kinases. In vitro studies have demonstrated that the compound can reduce cell viability in AML cell lines, highlighting its potential as a therapeutic agent .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound also demonstrates anti-inflammatory activity. It inhibits nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The mechanism involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are key mediators in inflammatory responses .
Table 1: Summary of Biological Activities
Structure-Activity Relationship (SAR)
The presence of the ethoxyphenyl group is crucial for enhancing the compound's biological activity. SAR studies suggest that modifications to this group can significantly affect the inhibitory potency against various targets. For instance, substituents on the phenyl ring can alter binding affinity and specificity towards kinases or inflammatory mediators .
Case Studies
Several studies have explored the efficacy of pyrazolo[4,3-c]quinoline derivatives in clinical contexts:
- Inhibition Studies : A study demonstrated that derivatives similar to this compound showed IC50 values comparable to established anti-inflammatory drugs in inhibiting NO production .
- Cancer Cell Line Testing : In vitro assays revealed that this compound significantly reduced viability in AML cell lines at concentrations as low as 10 μM, indicating strong potential for further development as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(4-ethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline and its derivatives?
- Methodological Answer : Synthesis typically begins with halogenated or nitrile-substituted quinoline precursors. For example, 2,4-dichloroquinoline-3-carbonitrile is reacted with substituted anilines or hydrazines to introduce pyrazole moieties. Substituents like amino groups are added via nucleophilic aromatic substitution (e.g., reacting 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine with substituted anilines) . Key steps include cyclocondensation, functional group protection, and purification via column chromatography.
Q. How are pyrazolo[4,3-c]quinoline derivatives characterized for structural confirmation?
- Methodological Answer : Characterization employs a combination of NMR (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, ¹H NMR analysis of 3-amino-4-(substituted phenylamino) derivatives confirms regioselectivity by identifying aromatic proton splitting patterns. Elemental analysis (C, H, N) and melting point determination are used to verify purity .
Q. What are the primary biological targets explored for pyrazolo[4,3-c]quinoline derivatives?
- Methodological Answer : These compounds are screened against targets such as bacterial β-glucuronidase (βG) for chemotherapy toxicity mitigation , nitric oxide (NO) production for anti-inflammatory activity , and EGFR kinases for anticancer effects . Assays include enzyme inhibition (IC₅₀ determination) and cell viability tests (MTT assays on cancer cell lines).
Advanced Research Questions
Q. How can synthetic yields of 3,4-diamino-pyrazolo[4,3-c]quinolines be optimized given their instability?
- Methodological Answer : Stabilizing reactive intermediates is critical. For example, using Boc-protected amines during synthesis reduces side reactions. Catalytic hydrogenation or transfer hydrogenation under controlled pH (e.g., acetic acid) improves diastereoselectivity in redox cyclization steps. Solvent choice (DMF vs. THF) and temperature (50–120°C) also influence yields .
Q. What strategies resolve contradictions in biological activity data for pyrazolo[4,3-c]quinoline derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH-dependent βG inhibition ) or substituent effects. For example, 4-fluoro vs. 4-methoxy groups on the phenyl ring alter electron density, impacting binding to NO synthase. Dose-response curves and molecular docking studies are used to validate structure-activity relationships (SAR) .
Q. How do in vivo studies design protocols for pyrazolo[4,3-c]quinoline derivatives to mitigate chemotherapy-induced toxicity?
- Methodological Answer : In murine models, compounds like 3-amino-4-(4-fluorophenylamino)-1H-pyrazolo[4,3-c]quinoline (compound 42) are administered orally alongside chemotherapeutics (e.g., CPT-11). Endpoints include diarrhea incidence, intestinal βG activity, and tumor volume measurement. Pharmacokinetic studies assess bioavailability and pH-dependent enzyme inhibition .
Q. What computational tools are used to predict the binding modes of pyrazolo[4,3-c]quinoline derivatives to EGFR?
- Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) calculations model interactions between the quinoline core and EGFR’s ATP-binding pocket. Pyrazole and ethoxyphenyl groups are parameterized for hydrophobic and π-π stacking interactions. Validation includes comparing computed binding energies with experimental IC₅₀ values .
Q. How does the introduction of electron-withdrawing groups (EWGs) affect the photophysical properties of pyrazolo[4,3-c]quinolines?
- Methodological Answer : Substituents like trifluoromethyl or nitro groups redshift fluorescence emission (λem) by stabilizing excited states. For example, 6-fluoro-3-methyl-4-(4′-methylphenyl)-1-phenyl derivatives exhibit λem = 444.5 nm in cyclohexane. Time-resolved fluorescence spectroscopy quantifies quantum yields and Stokes shifts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
